molecular formula C18H26N2O3 B2725819 [4-[(4-Methoxyphenyl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone CAS No. 2415540-36-0

[4-[(4-Methoxyphenyl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone

Cat. No. B2725819
CAS RN: 2415540-36-0
M. Wt: 318.417
InChI Key: PYGQVUMPEKMUEN-UHFFFAOYSA-N
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Description

The compound appears to contain a morpholine ring and a piperidine ring, both of which are common in pharmaceutical compounds . The morpholine ring is a six-membered ring with one oxygen and one nitrogen atom . The piperidine ring is a six-membered ring with one nitrogen atom . The compound also contains a methoxyphenyl group, which is a phenyl ring with a methoxy (-OCH3) substituent.


Molecular Structure Analysis

The compound’s structure is likely complex due to the presence of multiple rings and functional groups. The morpholine and piperidine rings are likely to influence the compound’s 3D structure and properties .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present. For example, the morpholine ring’s nitrogen atom could act as a nucleophile in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the morpholine ring could increase its solubility in water .

properties

IUPAC Name

[4-[(4-methoxyphenyl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-22-16-7-5-15(6-8-16)13-19-11-12-23-17(14-19)18(21)20-9-3-2-4-10-20/h5-8,17H,2-4,9-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGQVUMPEKMUEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCOC(C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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